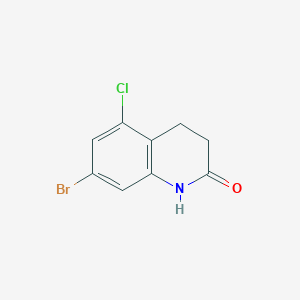

BrC1=CC(=C2CCC(NC2=C1)=O)Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

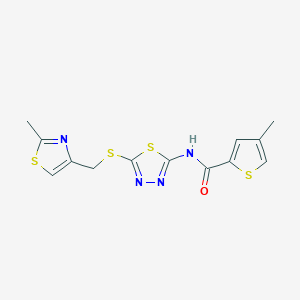

BrC1=CC(=C2CCC(NC2=C1)=O)Cl is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atmospheric Chemistry and Pollution

- Brown carbon (BrC) influences radiative forcing by absorbing sunlight. Studies on the optical properties and molecular characteristics of water-soluble and methanol-soluble organic carbon emitted from biomass and coal combustion, as well as vehicle emissions, have been conducted. These studies utilized techniques like UV-visible spectroscopy, excitation-emission matrix spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) (Tang et al., 2020).

Chemical Kinetics and Reaction Studies

- The decomposition of gaseous BrCN in shock waves was measured, providing insights into the kinetic behavior of CN and C2 molecules at high temperatures. This research contributes to understanding the reaction mechanisms and kinetics in high-temperature environments (Patterson & Greene, 1962).

Electrophilic Aromatic Substitution Reactions

- Research on electrophilic aromatic substitution reactions, involving hypochlorous and hypobromous acid, chlorine monoxide, and other related compounds, has been conducted. These studies are essential for understanding the reactivities of these substances in various chemical reactions, which is crucial for the development of new synthetic methods and materials (Voudrias & Reinhard, 1988).

Environmental Science and Technology

- Studies on the hepatotoxicity of bromotrichloromethane (BrCCl3) and its bond dissociation energies have provided insights into the environmental and health impacts of such compounds. Understanding the toxicity and stability of these compounds is crucial for assessing environmental risks and developing safety protocols (Koch, Glende, & Recknagel, 1974).

Natural Products and Drug Discovery

- Research in countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), collectively referred to as countercurrent separation (CCS), is vital for natural product research. This technique is used for the isolation and purification of compounds from natural sources, playing a critical role in drug discovery and the study of bioactive compounds (Friesen et al., 2015).

Energy Storage and Battery Technology

- Research on lithium-ion battery chargers, involving a built-in resistance compensator (BRC) technique, contributes to improving the efficiency and speed of battery charging. This is crucial for advancing energy storage technologies and developing more efficient electronic devices (Lin, Hsieh, & Chen, 2010).

Mechanism of Action

Target of Action

Similar compounds such as quinoline derivatives have been known to target various enzymes and receptors . For instance, some quinoline derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mode of Action

It’s worth noting that quinoline derivatives, which share a similar structure, have diverse modes of action depending on their specific targets . For example, some quinoline derivatives act as selective antagonists at the glycine site of the NMDA receptor .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways . For instance, some quinoline derivatives have been known to inhibit the RNA-dependent RNA polymerase enzyme, thereby affecting the replication of the Hepatitis C virus .

Pharmacokinetics

Quinoline derivatives, which share a similar structure, are known to have diverse pharmacokinetic properties .

Result of Action

Quinoline derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis and functionalization of quinoline derivatives have been reported to be influenced by various factors such as reaction conditions and catalysts .

Properties

IUPAC Name |

7-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPBETUTHKTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)